molecular formula C14H12N2O4 B5864053 N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide

N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide

Cat. No. B5864053
M. Wt: 272.26 g/mol
InChI Key: XTZIEIRTKSCYJK-VMPITWQZSA-N
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Description

N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide, also known as FMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMA is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform.

Mechanism of Action

The exact mechanism of action of N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and antioxidant effects in various in vitro and in vivo models. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide is its potential as a drug candidate due to its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used as a fluorescent probe for the detection of metal ions, making it a useful tool in materials science research. However, the limitations of this compound include its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

Future research on N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide could focus on the development of this compound derivatives with improved solubility and bioavailability. Further studies on the mechanism of action of this compound could also provide insights into its potential applications in drug development. Additionally, this compound could be explored for its potential applications in materials science, such as the synthesis of functionalized materials for sensing and catalysis.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 2-furylmethylamine and 3-(4-nitrophenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond, resulting in the formation of this compound.

Scientific Research Applications

N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and materials science. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. This compound has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of functionalized materials.

properties

IUPAC Name

(E)-N-(furan-2-ylmethyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-14(15-10-13-2-1-9-20-13)8-5-11-3-6-12(7-4-11)16(18)19/h1-9H,10H2,(H,15,17)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZIEIRTKSCYJK-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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